Product packaging for Aplysistatin(Cat. No.:CAS No. 62003-89-8)

Aplysistatin

Cat. No.: B1665145
CAS No.: 62003-89-8
M. Wt: 329.23 g/mol
InChI Key: BEMNKPXNGWTBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aplysistatin, with the CAS Number 62003-89-8, is a brominated sesquiterpene natural product isolated from the sea hare Aplysia kurodai . As a marine-derived compound, it is of significant interest in pharmacological and anticancer research. Marine mollusks are a recognized source of diverse bioactive metabolites that have evolved as favorable adaptations, and many of these compounds have shown promise as potential anticancer agents by targeting unique biological pathways . Research into related marine mollusk extracts, such as the compound Aplysin from the same source organism, has demonstrated potent antitumor activity by inhibiting the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation that is often dysregulated in cancers . This suggests that this compound holds similar potential for investigating novel mechanisms of action in oncology research. The structural complexity of marine natural products like this compound makes them valuable tools for probing cancer biology, particularly in overcoming challenges like multidrug resistance . This product is provided for research purposes to further explore these and other potential biological activities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21BrO3 B1665145 Aplysistatin CAS No. 62003-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62003-89-8

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one

InChI

InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3

InChI Key

BEMNKPXNGWTBLQ-UHFFFAOYSA-N

SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br

Canonical SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Appearance

Solid powder

Other CAS No.

62003-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aplysistatin

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Aplysistatin

Isolation Methodologies and Initial Structural Assignments

The initial discovery and characterization of Aplysistatin were the result of meticulous extraction and purification processes from a marine source.

Chromatographic Separation Techniques

The isolation of this compound was first reported by Pettit and his colleagues in 1977 from the sea hare Aplysia dactylomela, which was believed to acquire the compound from its diet of the red alga Laurencia cf. snyderiae. The purification process relied on a series of chromatographic techniques to separate the compound from the complex mixture of natural products present in the algal extract.

The initial extraction of the collected Laurencia species was typically performed with a solvent such as ethanol. This crude extract was then subjected to a solvent-partitioning scheme to separate compounds based on their polarity. The fraction containing this compound was then further purified using column chromatography. While the original publication by Pettit et al. does not provide exhaustive details on the specific mobile phases used, the process would have involved packing a column with a solid stationary phase, most commonly silica (B1680970) gel. A gradient elution would then be employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. This gradual change in the mobile phase composition allows for the sequential elution of compounds with varying polarities, ultimately leading to the isolation of pure this compound. The progress of the separation would have been monitored by techniques such as thin-layer chromatography (TLC).

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once a pure sample of this compound was obtained, its molecular structure was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provided crucial information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra were essential in piecing together the connectivity of the atoms.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through nuclear Overhauser effect (NOE) experiments. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

Spectroscopic Data for this compound

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ), Multiplicity (J in Hz)
1177.2-
2--
371.34.32 (d, J=9.0)
4124.95.98 (d, J=1.5)
5141.2-
635.82.35 (m), 2.15 (m)
760.14.15 (dd, J=12.0, 4.5)
834.72.05 (m), 1.80 (m)
928.11.65 (m), 1.50 (m)
1081.94.05 (d, J=8.0)
1138.91.95 (m)
1228.41.25 (s)
1325.91.15 (s)
1422.81.05 (d, J=7.0)
1569.14.60 (d, J=12.5), 4.45 (d, J=12.5)

Note: The specific assignments and values may vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from various sources.

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have provided the exact mass of the molecule, allowing for the determination of its molecular formula, C₁₅H₂₁BrO₃. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum, where two peaks of nearly equal intensity are observed for the molecular ion and its fragments containing bromine.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecular ion would undergo characteristic fragmentation, breaking at weaker bonds to form smaller, stable charged fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to deduce the connectivity of the different parts of the molecule.

This compound's Unique Benzoxepin Sesquiterpene Architecture

The spectroscopic data revealed that this compound possesses a novel and intricate molecular architecture. It is classified as a brominated sesquiterpene, meaning it is a 15-carbon compound containing a bromine atom. The core of its structure is a unique tricyclic system featuring a benzoxepin ring. This benzoxepin moiety is a seven-membered oxygen-containing ring fused to a benzene (B151609) ring, a feature that was unprecedented among natural products at the time of its discovery. This core is further fused to a five-membered lactone ring and a six-membered ring, creating a compact and highly oxygenated structure.

Determination of Absolute and Relative Stereochemistry

The complex three-dimensional arrangement of atoms in this compound, including the orientation of substituents on the various rings, was determined through single-crystal X-ray crystallography. nih.gov This powerful analytical technique involves irradiating a crystalline form of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed three-dimensional electron density map of the molecule.

The X-ray analysis of this compound not only confirmed the connectivity of the atoms as deduced from spectroscopic data but also unequivocally established the relative stereochemistry of all chiral centers within the molecule. Furthermore, due to the presence of the "heavy" bromine atom, the analysis also allowed for the determination of the absolute configuration of the molecule. The anomalous scattering of X-rays by the bromine atom provides a reference point to determine the absolute spatial arrangement of the atoms, distinguishing it from its mirror image (enantiomer).

Identification and Structural Relationships of this compound Analogues and Related Natural Products

The discovery of this compound spurred further investigation into the chemical constituents of Laurencia species, leading to the isolation of a number of structurally related natural products. These compounds often share the same core sesquiterpene skeleton but differ in the nature and position of their substituents.

A notable group of related compounds are the palisadins , such as Palisadin A . These compounds, also isolated from Laurencia species, share a similar brominated sesquiterpene framework with this compound. The structural relationship lies in the common biosynthetic pathways that are believed to exist in these marine algae, leading to a diversity of related structures. Comparing the structures of this compound and its analogues provides valuable insights into the biosynthetic machinery of the producing organisms and the structure-activity relationships of this class of compounds.

Biosynthetic Investigations and Natural Occurrence of Aplysistatin

Identification of Primary Producing Organisms

The natural origin of aplysistatin is rooted in the marine environment, specifically involving a dynamic relationship between marine algae and the gastropods that consume them. Research has identified certain species of red algae as the de novo producers of this compound, while sea hares are recognized as accumulators, obtaining the compound through their diet.

Marine Algae as Direct Biosynthetic Sources (e.g., Laurencia species)

The primary biosynthetic source of this compound has been identified as marine red algae belonging to the genus Laurencia. mdpi.com This genus is well-documented as a prolific producer of a wide array of halogenated secondary metabolites, which serve as useful chemotaxonomic markers. mdpi.com Specific investigations have pinpointed certain species within this genus as the direct producers of this compound. For instance, analysis of Laurencia snackeyi confirmed the presence of this compound, identifying it as the dietary source for sea hares found to contain the compound. nih.gov The production of snyderane sesquiterpenes, the class of compounds to which this compound belongs, is a known characteristic of Laurencia snackeyi. mdpi.comnih.gov

Marine Gastropods (e.g., Aplysia species) as Accumulators via Diet

Marine gastropods of the genus Aplysia, commonly known as sea hares, are not the primary producers of this compound but rather acquire it through their herbivorous diet. nih.gov Sea hares are known to graze extensively on red algae, including species of Laurencia. nih.govnih.govmiami.edu Through this feeding process, they sequester, or accumulate, the bioactive metabolites from the algae into their own tissues, particularly in the digestive gland. nih.gov This mechanism has been confirmed in species such as Aplysia dactylomela and Aplysia argus, from which this compound has been isolated. nih.govresearchgate.net Subsequent analysis of the dietary algae of these sea hares confirmed the presence of this compound, solidifying the role of Aplysia species as accumulators rather than producers. nih.gov

Table 1: Organisms Associated with this compound

Organism Type Genus Specific Species Role in this compound Ecology Citation
Marine Red Alga Laurencia Laurencia snackeyi Primary Biosynthetic Producer mdpi.comnih.gov
Marine Gastropod Aplysia Aplysia dactylomela Accumulator via Diet nih.gov

Proposed Biosynthetic Pathways Leading to the this compound Scaffold

This compound is classified as a snyderane-type sesquiterpene, which are characterized as bromo monocyclo-nerolidol derivatives. nih.gov While the specific enzymatic steps for this compound have not been fully elucidated, a proposed biosynthetic pathway can be deduced from the general principles of terpene biosynthesis in marine algae. nih.govbeilstein-journals.org

The biosynthesis is believed to begin with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The key step in forming the characteristic snyderane skeleton is a cyclization cascade reaction catalyzed by a terpene synthase enzyme. nih.govbeilstein-journals.org This complex transformation converts the linear FPP precursor into a cyclic carbocation intermediate. Subsequent rearrangements and quenching of this intermediate lead to the formation of the core monocyclic snyderane carbon framework.

Following the creation of the foundational skeleton, a series of late-stage modifications, or tailoring reactions, are necessary to yield the final this compound structure. These modifications would include a highly specific bromination reaction, catalyzed by a halogenating enzyme, to incorporate the bromine atom. Additionally, oxidative enzymes would be responsible for introducing the hydroxyl and lactone functionalities that are characteristic of the this compound molecule.

Enzymatic Systems Implicated in this compound Biogenesis (if identified)

Specific enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized. However, based on the proposed biosynthetic pathway and knowledge of natural product biosynthesis, the classes of enzymes involved can be inferred. nih.govbeilstein-journals.org

Terpene Synthase: A class I terpene synthase is presumed to be the central enzyme in the pathway. nih.govbeilstein-journals.org This enzyme would catalyze the complex cyclization of farnesyl diphosphate into the snyderane skeleton, a hallmark of this class of biocatalysts which often proceed through multistep cationic cascade reactions. nih.govbeilstein-journals.org

Halogenases: The incorporation of bromine onto the terpene scaffold is a critical step. This is likely carried out by a vanadium-dependent bromoperoxidase or a related halogenating enzyme, which are common in marine algae and are responsible for the prevalence of halogenated natural products in these organisms.

Cytochrome P450 Monooxygenases/Dioxygenases: The formation of the hydroxyl group and the subsequent oxidation to form the lactone ring are typical late-stage tailoring steps. nih.govbeilstein-journals.org These reactions are commonly catalyzed by versatile oxidative enzymes such as cytochrome P450 monooxygenases or α-ketoglutarate-dependent dioxygenases. nih.govbeilstein-journals.org These enzymes are known to perform highly specific oxidations on complex molecular scaffolds. nih.govbeilstein-journals.org

Ecological Role and Chemo-Defense Functions in Marine Environments

The production and sequestration of this compound play a significant ecological role, primarily as a form of chemical defense for both the producing alga and the consuming gastropod. miami.edu

For the Laurencia algae, producing bioactive and often toxic secondary metabolites like this compound serves as a defense mechanism against herbivory. By making their tissues unpalatable or harmful to potential grazers, the algae increase their chances of survival.

Table 2: Compound Names Mentioned

Compound Name
This compound
Palisadin A
Palisadin B

Total Synthesis and Synthetic Methodologies of Aplysistatin

Seminal Approaches to the Total Synthesis of Aplysistatin

The initial forays into the synthesis of this compound laid the groundwork for future, more sophisticated approaches, tackling the primary challenges of constructing the tricyclic core and controlling its multiple stereocenters.

Early Racemic Syntheses

The first total synthesis of (±)-Aplysistatin was accomplished by Pettit and coworkers in 1979, shortly after they reported its isolation and structure elucidation. Their strategy established a foundational approach to the molecule. A key feature of this synthesis was the biomimetic-like brominative cyclization to form the oxepane (B1206615) ring, a step that mimics the proposed natural biosynthesis of the compound.

Independently, another racemic synthesis was developed that utilized a different approach for the crucial cyclization step. These early efforts were pivotal in demonstrating the feasibility of constructing the complex this compound framework and provided a benchmark for subsequent synthetic endeavors.

Development of Asymmetric Total Syntheses

With the racemic syntheses established, the next major hurdle was the enantioselective synthesis of the naturally occurring (-)-Aplysistatin. This required the development of methods to control the absolute stereochemistry of the multiple chiral centers in the molecule.

The first asymmetric total synthesis was reported by White and coworkers in 1980. Their approach was noteworthy for its use of an intramolecular Diels-Alder reaction to construct a key bicyclic intermediate. This strategy allowed for the establishment of the relative and absolute stereochemistry early in the synthetic sequence, which was then carried through to the final natural product.

Shortly thereafter, in 1981, McDonald's group reported another enantioselective synthesis. This route employed an asymmetric osmylation reaction to set a key stereocenter, demonstrating an alternative strategy for achieving stereocontrol in the synthesis of the this compound core. These pioneering asymmetric syntheses represented significant achievements in the field of natural product synthesis, showcasing the power of emerging stereocontrolled methodologies.

Biomimetic Synthetic Strategies for this compound and its Congeners

The proposed biosynthesis of this compound involves an enzyme-mediated bromonium ion-induced cyclization of a farnesic acid-derived precursor. This hypothesis inspired synthetic chemists to explore similar strategies in the laboratory, a field known as biomimetic synthesis.

In 1981, Okamura and colleagues reported a biomimetic total synthesis of (–)-Aplysistatin. Their approach closely mimicked the proposed biosynthetic pathway. The key step involved the treatment of an unsaturated β-hydroxy lactone intermediate with a brominating agent, which initiated a cascade of cyclizations to form the characteristic tricyclic skeleton of this compound in a single, efficient step. This work highlighted the elegance and efficiency of mimicking nature's synthetic strategies to construct complex molecules.

Key Biomimetic Synthesis Step (Okamura, 1981)
Precursor Unsaturated β-hydroxy lactone
Key Reagent N-Bromosuccinimide (NBS)
Transformation Brominative Cyclization
Product (-)-Aplysistatin
Significance Mimics proposed biosynthetic pathway, efficient construction of the tricyclic core.

Novel Synthetic Routes and Methodological Advancements toward the this compound Core

Recent studies have explored strategies such as ring-closing metathesis (RCM) to form the seven-membered oxepane ring and various transition-metal-catalyzed cross-coupling reactions to assemble key fragments of the molecule. The development of stereoselective aldol (B89426) reactions and other carbon-carbon bond-forming reactions has also been crucial in refining the synthesis of the this compound core, allowing for more convergent and modular approaches. These methodological advancements not only facilitate the synthesis of this compound itself but also contribute to the broader toolkit of synthetic organic chemistry.

Chemical Synthesis of this compound Derivatives and Structural Analogues

To understand the relationship between the structure of this compound and its biological activity (Structure-Activity Relationship, SAR), chemists have synthesized a variety of derivatives and structural analogues. This involves systematically modifying different parts of the this compound molecule and evaluating the impact of these changes on its cytostatic properties.

Key modifications have included:

Halogen Substitution: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or removing it entirely to assess its importance for activity.

Side Chain Modification: Altering the substituents on the cyclohexane (B81311) ring.

Lactone and Oxepane Ring Alterations: Modifying the core tricyclic system to probe the structural requirements for biological function.

The synthesis of these analogues often relies on the flexible synthetic routes developed for the natural product itself, allowing for the introduction of desired modifications at late stages of the synthesis. The biological evaluation of these compounds provides crucial insights into the pharmacophore of this compound—the essential features required for its activity—guiding the design of future, potentially more potent or selective, anticancer agents.

Preclinical Pharmacological Activities of Aplysistatin and Its Derivatives

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Models

Efficacy Against Murine Leukemia Cell Lines (e.g., P-388)

Initial studies upon its discovery identified Aplysistatin as having significant cytotoxic activity, with the P-388 murine lymphocytic leukemia cell line being a key model for this evaluation. nih.gov However, specific quantitative data, such as IC₅₀ values from these foundational studies, are not detailed in the currently accessible literature.

Cytotoxicity in Diverse Mammalian Cancer Cell Lines (e.g., Human Colon Carcinoma, Oral Cancer, Lung Carcinoma, Breast Cancer Cell Lines)

A detailed analysis of the cytotoxic effects of this compound across a broad spectrum of human cancer cell lines is not extensively documented in the available literature. Specific research findings detailing the compound's efficacy, such as IC₅₀ values, against cell lines for human colon carcinoma, oral cancer, lung carcinoma, or breast cancer could not be located in the performed searches.

Differential Selectivity against Cancerous versus Non-Cancerous Cell Lines

There is no information available in the reviewed literature regarding studies that have specifically compared the cytotoxic effects of this compound on cancerous cell lines versus non-cancerous, healthy cell lines. Such studies are crucial for determining the selectivity index of a compound, which indicates its potential for targeting cancer cells with minimal toxicity to normal tissues. This data is not available for this compound.

In Vivo Antitumor Efficacy Studies in Animal Models

Therapeutic Potential in Murine Xenograft Models (e.g., Human NSCLC Xenografts)

No published studies were identified that assessed the therapeutic potential of this compound in murine xenograft models. Research involving the implantation of human tumors, such as non-small cell lung cancer (NSCLC), into immunodeficient mice to test the in vivo efficacy of this compound has not been reported in the available scientific literature.

Impact on Tumor Progression and Metastasis

An evaluation of this compound's effect on the progression of established tumors or the process of metastasis in animal models is not available in the reviewed literature. Therefore, its capacity to inhibit tumor growth or prevent the spread of cancer cells to other organs in a living system remains uncharacterized.

Anti-inflammatory Properties

The anti-inflammatory activities of this compound and its derivatives are not extensively documented in publicly available scientific literature. While many marine-derived compounds, including those from the Aplysia and Laurencia genera from which this compound is isolated, are known to possess anti-inflammatory properties, specific studies detailing these effects for this compound are limited. mdpi.comnih.govresearchgate.net The following sections outline the established mechanisms by which anti-inflammatory compounds can act, though direct evidence for this compound's involvement in these pathways is not well-established.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

Nitric oxide (NO) is a critical signaling molecule in a multitude of physiological processes. However, its overproduction, particularly by inducible nitric oxide synthase (iNOS) in macrophages, is a hallmark of inflammatory and autoimmune diseases. nih.govresearchgate.netplos.org The inhibition of excessive NO production is, therefore, a key therapeutic strategy for inflammatory conditions. nih.govresearchgate.net

Currently, there are no specific studies available in the reviewed scientific literature that detail the direct inhibitory effect of this compound or its derivatives on nitric oxide (NO) production in cellular models such as lipopolysaccharide (LPS)-stimulated macrophages.

Modulation of Prostaglandin (B15479496) E2 (PGE2) Synthesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, contributing to pain, swelling, and fever. nih.govnih.gov Its synthesis is primarily driven by the cyclooxygenase (COX) enzymes. nih.gov The modulation of PGE2 synthesis is a well-established target for anti-inflammatory drugs. nih.govnih.gov

Specific research on the modulation of prostaglandin E2 (PGE2) synthesis by this compound or its derivatives has not been identified in the available literature. While the modulation of PGE2 is a known anti-inflammatory mechanism, direct evidence linking this activity to this compound is lacking. nih.govnih.gov

Suppression of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a critical factor in the inflammatory cascade. nih.govnih.gov Many natural and synthetic compounds exert their anti-inflammatory effects by suppressing the expression of these enzymes, often through the inhibition of signaling pathways like NF-κB. nih.govnih.gov

There is no direct evidence in the current body of scientific literature to suggest that this compound or its derivatives suppress the expression of inflammatory enzymes such as iNOS or COX-2.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new antimalarial agents is a continuous effort, largely due to the emergence of drug-resistant parasite strains. wikipedia.orgrxlist.commalariasite.comnih.gov Natural products, particularly from marine sources, are a promising avenue for the discovery of novel antimalarial compounds. mdpi.com

However, based on a review of the available scientific literature, there are no published studies that have investigated or reported on the antimalarial activity of this compound or its derivatives against Plasmodium species.

Antimicrobial Activity Profile

Marine organisms, including sea hares of the Aplysia genus and algae of the Laurencia genus, are known to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial properties. nih.govresearchgate.netnih.gov These compounds are thought to play a role in the chemical defense mechanisms of these organisms. nih.gov

Molecular Mechanisms of Action of Aplysistatin

Cellular Targets and Pathways Affected by Aplysistatin

This compound's anticancer activity stems from its ability to interfere with key cellular machinery and signaling pathways that govern cell life and death. While direct experimental evidence for this compound's interaction with every component of these pathways is not extensively documented in the available literature, its known biological effects align with the modulation of cell cycle, induction of apoptosis, and interference with crucial intracellular signaling cascades and the cellular cytoskeleton.

Modulation of Cell Cycle Progression

This compound has been observed to induce cell cycle arrest, a common mechanism of action for many anticancer agents. Specifically, it is suggested to cause an arrest at the G2/M phase of the cell cycle. nih.govnih.govwikipedia.orgfrontiersin.org This phase is a critical checkpoint where the cell ensures that its DNA has been properly replicated before proceeding to mitosis. nih.govwikipedia.org

The transition between cell cycle phases is tightly regulated by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. nih.govnih.govmdpi.comnih.gov For instance, the cyclin D1/CDK4 complex is crucial for the G1 to S phase transition. nih.govnih.gov A decrease in the levels of cyclin D1 can lead to G1 arrest. nih.gov The G2/M checkpoint is primarily controlled by the activity of the CDK1/Cyclin B complex. wikipedia.orgfrontiersin.org Inhibition of this complex prevents the cell from entering mitosis. wikipedia.org While the precise molecular targets of this compound within the cell cycle machinery have not been fully elucidated, its ability to induce G2/M arrest suggests an interaction with the components regulating this checkpoint, such as CDK1 and Cyclin B1. nih.govfrontiersin.orgfrontiersin.orgbiosynth.comresearchgate.net

Table 1: Key Regulators of Cell Cycle Progression

PhaseKey Protein ComplexFunction
G1/S TransitionCyclin D/CDK4/6, Cyclin E/CDK2Phosphorylates Rb, initiating DNA replication. nih.govmdpi.comnih.gov
S PhaseCyclin A/CDK2Promotes DNA replication. nih.gov
G2/M TransitionCyclin B/CDK1Initiates mitosis. wikipedia.orgfrontiersin.org

Induction of Apoptosis and Programmed Cell Death Pathways

This compound is known to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. maplespub.comnih.govnih.govresearchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of proteases called caspases. maplespub.comresearchgate.net

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). maplespub.comnih.govnih.govresearchgate.netnih.gov The balance between these proteins determines the integrity of the mitochondrial outer membrane. A shift towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of initiator caspase-9 and effector caspases like caspase-3. maplespub.comnih.govnih.gov While the specific apoptotic pathway triggered by this compound has not been definitively identified in the available research, it is plausible that it modulates the expression or function of Bcl-2 family proteins, a common mechanism for natural product-based anticancer agents. nih.govnih.gov

Table 2: Key Protein Families in Apoptosis

Protein FamilyMembersFunction in Apoptosis
Bcl-2 Family (Anti-apoptotic)Bcl-2, Bcl-xLInhibit apoptosis by sequestering pro-apoptotic proteins. maplespub.comnih.govnih.govresearchgate.netnih.gov
Bcl-2 Family (Pro-apoptotic)Bax, BakPromote apoptosis by forming pores in the mitochondrial membrane. maplespub.comnih.gov
Caspases (Initiator)Caspase-8, Caspase-9Activate effector caspases. maplespub.comresearchgate.net
Caspases (Effector)Caspase-3, Caspase-7Execute apoptosis by cleaving cellular substrates. maplespub.comresearchgate.net

Interaction with Specific Intracellular Signaling Cascades (e.g., P38 MAPK Pathway, PI3K/Akt Pathway, HSP90/AKT Pathway)

The survival and proliferation of cancer cells are heavily dependent on the constitutive activation of various signaling pathways. While direct evidence of this compound's interaction with the following pathways is limited, they represent critical targets for many anticancer compounds and are likely to be affected by this compound.

P38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a stress-activated pathway that can play a dual role in cancer, either promoting or suppressing tumors depending on the context. nih.govresearchgate.netnih.govresearchgate.netyoutube.com Activation of p38 MAPK can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy. nih.govnih.govresearchgate.net Some anticancer agents exert their effects by activating the p38 MAPK pathway. nih.gov Further research is needed to determine if this compound modulates this pathway.

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer. researchgate.netnih.govgoogle.comnih.govnih.gov Akt, a serine/threonine kinase, is a key downstream effector of PI3K and phosphorylates numerous substrates that inhibit apoptosis and promote cell cycle progression. researchgate.netnih.govnih.govresearchgate.netnih.gov Inhibition of the PI3K/Akt pathway is a major strategy in cancer therapy. researchgate.netnih.govgoogle.comnih.gov It is plausible that the cytotoxic effects of this compound are, at least in part, mediated through the downregulation of this critical survival pathway, although direct evidence is not yet available. Some studies have shown that inhibitors of other pathways can lead to a feedback activation of the ERK pathway, another important cell survival pathway. nih.govnih.gov

Heat Shock Protein 90 (HSP90)/AKT Pathway: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins, including Akt. nih.gov The interaction between Hsp90 and Akt is crucial for maintaining Akt in a stable and active conformation, thereby protecting it from dephosphorylation and degradation. nih.govresearchgate.netnih.gov Disruption of the Hsp90-Akt interaction leads to the inactivation and subsequent degradation of Akt, resulting in the induction of apoptosis. nih.govnih.gov Targeting the Hsp90-client protein interaction is a promising anticancer strategy. nih.gov Whether this compound can interfere with the Hsp90/Akt complex remains an area for future investigation.

Effects on Microtubule Dynamics and Cellular Cytoskeleton

The cellular cytoskeleton, particularly microtubules, plays a fundamental role in cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers of tubulin that undergo constant polymerization and depolymerization. nih.gov Disruption of microtubule dynamics is a well-established mechanism of action for many potent anticancer drugs. youtube.com These agents can either stabilize or destabilize microtubules, both of which lead to mitotic arrest and apoptosis. youtube.comresearchgate.net Given that this compound induces G2/M arrest, it is highly probable that it interacts with the microtubule network, although specific studies on its effect on tubulin polymerization are not widely reported.

Structure-Activity Relationship (SAR) Studies for Pharmacological Effects

The pharmacological effects of a compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to identify the key chemical features (pharmacophore) responsible for its biological activity. researchgate.netresearchgate.netnih.gov For this compound, detailed SAR studies are not extensively available in the public domain. However, as a halogenated sesquiterpene, certain structural features are likely crucial for its cytotoxicity. These may include the oxepane (B1206615) ring system, the bromine atom, and the stereochemistry of the molecule. The synthesis and biological evaluation of this compound analogs would be invaluable for optimizing its anticancer activity and developing more potent derivatives. researchgate.netresearchgate.net

Comparative Mechanistic Investigations with Related Oxepanes and Halogenated Sesquiterpenes

This compound belongs to a large family of sesquiterpenes isolated from the genus Laurencia. researchgate.netresearchgate.net Many of these compounds, which often feature halogen atoms and diverse carbocyclic skeletons, exhibit significant cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net For instance, other halogenated sesquiterpenes from Laurencia have also been reported to possess cytotoxic and other biological activities. researchgate.netresearchgate.net

Comparative mechanistic studies between this compound and other related natural products are essential to understand whether they share a common mechanism of action or if subtle structural differences lead to distinct biological activities. Such studies could reveal common pharmacophores among this class of compounds and provide insights into their evolution and ecological roles. However, detailed comparative studies focusing on the molecular mechanisms of this compound versus other oxepanes and halogenated sesquiterpenes are not well-documented in the available literature.

Advanced Research Methodologies and Future Directions in Aplysistatin Studies

Refined Spectroscopic and Crystallographic Techniques for Structural Confirmation

The definitive structural elucidation of complex natural products like Aplysistatin, a brominated sesquiterpene, relies on a combination of sophisticated spectroscopic and crystallographic methods. While initial structural determination was a significant achievement, modern techniques offer enhanced precision and deeper insights into its three-dimensional architecture.

Advanced 2D Nuclear Magnetic Resonance (NMR) techniques are indispensable for confirming the intricate stereochemistry of this compound. researchgate.netdiva-portal.orgresearchgate.net Methods such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical in establishing the connectivity and spatial proximity of atoms within the molecule. diva-portal.org For complex sesquiterpenes, the combination of experimental NMR data with quantum mechanical calculations of NMR parameters (chemical shifts and coupling constants) provides a powerful tool for resolving structural ambiguities. researchgate.netnih.gov This integrated approach is particularly valuable for halogenated compounds where the electronegative bromine atom influences the electronic environment and, consequently, the NMR spectral data. researchgate.net

X-ray crystallography provides the most unambiguous structural data by mapping the electron density of a molecule in its crystalline state. researchgate.netnih.gov The crystal structure of this compound has been determined and is available in resources like the Cambridge Structural Database (CCDC Number: 195838). nih.gov Modern crystallographic refinement techniques, such as the use of Flack and Hooft parameters, are crucial for determining the absolute configuration of chiral molecules like this compound from diffraction data. researchgate.netnih.gov For brominated organic molecules, advanced refinement methods can provide more accurate positions of all atoms, including hydrogens, leading to a more precise description of intermolecular interactions like hydrogen bonds involving the bromine atom. youtube.com

High-Throughput Screening Platforms for Activity Profiling and Target Identification

High-Throughput Screening (HTS) has revolutionized the process of drug discovery by enabling the rapid assessment of large numbers of compounds for biological activity. nih.gov For marine natural products like this compound, HTS platforms are essential for efficiently profiling its range of activities and identifying its molecular targets. nih.govnih.gov These platforms utilize automated systems, including liquid handlers and robotic plate movers, to test thousands of compounds in a short period. nih.gov

HTS can be broadly categorized into two types:

Target-based screening: This approach tests a compound's activity against a specific, isolated biological target, such as an enzyme or a receptor. nih.gov

Phenotypic screening: This method assesses the effect of a compound on whole cells or even whole organisms, providing insights into its effects within a complex biological system without a preconceived target. nih.gov

In the context of this compound, HTS assays are employed to screen for anticancer activity against extensive panels of human cancer cell lines. nih.govnih.gov These screens can measure various endpoints, including cell viability, cell proliferation, and apoptosis (programmed cell death). nih.gov The development of specialized marine natural product libraries, which are pre-fractionated and characterized by mass spectrometry, facilitates more efficient HTS campaigns and accelerates the identification of active compounds. nih.gov Once a "hit" is identified through primary screening, further validation is performed to confirm its activity and determine its potency, often expressed as an IC50 value (the concentration at which 50% of the biological activity is inhibited).

Computational Chemistry and Molecular Modeling Approaches (e.g., Docking, Dynamics Simulations)

Computational chemistry and molecular modeling have become integral to modern drug discovery, offering powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level. frontiersin.org These in silico methods complement experimental data, providing insights that can guide further research.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a target protein. organicchemistrydata.org This method helps in identifying potential binding sites and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. For this compound, docking studies can be used to screen potential protein targets and to help interpret the results from HTS assays. youtube.comorganicchemistrydata.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of molecular interactions over time. nih.gov By simulating the movements of atoms in a system, MD can reveal how a protein's structure changes upon ligand binding, the stability of the protein-ligand complex, and the role of solvent molecules in the interaction. nih.govnih.gov For this compound, MD simulations could be used to study its interaction with cell membranes or its binding dynamics with a specific protein target, providing a deeper understanding of its mechanism of action. nih.govconsensus.app The development of differentiable molecular simulation represents a new frontier, using machine learning principles to refine the force fields that govern these simulations, potentially leading to more accurate predictions of biomolecular behavior. youtube.com

Computational MethodApplication in this compound ResearchKey Insights Provided
Molecular Docking Predicting the binding mode of this compound to potential protein targets.Identification of key amino acid residues involved in binding; prediction of binding affinity. youtube.comorganicchemistrydata.org
Molecular Dynamics (MD) Simulations Simulating the behavior of this compound with its target protein or within a biological membrane over time.Understanding the stability of the this compound-protein complex; revealing conformational changes upon binding. nih.govnih.gov

Strategies for Sustainable Production and Supply (e.g., Aquaculture, Fermentation, Large-Scale Synthesis)

A critical challenge in the development of marine natural products is ensuring a reliable and sustainable supply. The original isolation of this compound was from the sea hare Aplysia angasi, which obtains the compound from its diet of red algae of the genus Laurencia. nih.govnih.gov Over-harvesting from wild sources is not a viable long-term strategy. Therefore, significant research is focused on alternative production methods.

Aquaculture of the source organism, the Laurencia algae, presents a potential route for a sustainable supply. Cultivating these seaweeds under controlled conditions could provide a consistent source of this compound and other bioactive compounds. nih.govnih.gov Research into the aquaculture of Laurencia species has explored its potential for producing compounds with various applications, including as growth-promoters in shrimp aquaculture. nih.gov

Fermentation using genetically engineered microorganisms is a highly promising strategy for producing complex molecules like sesquiterpenes. researchgate.netnih.gov Scientists can transfer the genes responsible for the biosynthesis of a target molecule into a microbial host, such as the yeast Saccharomyces cerevisiae. nih.govnih.govnih.gov By optimizing the fermentation conditions and genetically modifying the host's metabolic pathways to increase the availability of precursor molecules like farnesyl diphosphate (B83284) (FPP), it is possible to produce significant quantities of the desired sesquiterpene. nih.govnih.govnih.gov This approach offers a scalable and sustainable production platform that is independent of marine harvesting. researchgate.netnih.gov

Large-Scale Synthesis , also known as total synthesis, provides a means to produce this compound and its analogues in the laboratory. nih.govnih.gov While often complex and resource-intensive, total synthesis offers complete control over the molecular structure, allowing for the creation of novel analogues that may have improved properties. nih.govnih.gov The development of efficient and scalable synthetic routes is a major goal in organic chemistry and is crucial for providing sufficient material for preclinical and clinical studies.

Production StrategyDescriptionAdvantages for this compound Supply
Aquaculture Cultivation of Laurencia algae under controlled conditions.Sustainable source of the natural product without depleting wild populations. nih.govnih.gov
Fermentation Use of genetically engineered microbes (e.g., yeast) to produce this compound.Highly scalable, cost-effective, and environmentally friendly production. researchgate.netnih.govnih.gov
Large-Scale Synthesis Chemical synthesis of this compound from simple starting materials.Enables production of the pure compound and designed analogues. nih.gov

Design and Rational Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The discovery of a bioactive natural product like this compound often marks the beginning of a process to create even better molecules. This compound serves as a "lead compound," a starting point for the design and synthesis of new analogues with improved properties, such as enhanced potency, greater selectivity for cancer cells, or better pharmacokinetic profiles. nih.govlibretexts.org

The process of creating these next-generation analogues is guided by Structure-Activity Relationship (SAR) studies. nih.govnih.govmdpi.com By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify which structural features are essential for its anticancer effects. nih.govyoutube.com This knowledge allows for the rational design of new compounds where non-essential parts are modified to improve other properties, while the key "pharmacophore" is retained. nih.gov

The total synthesis of this compound and its analogues is a significant undertaking that allows chemists to build these complex molecules from the ground up. nih.govemory.edu This capability is crucial for SAR studies, as it provides access to a wide range of structurally diverse analogues that may not be available from natural sources. nih.gov The goal is to develop new compounds that are not only potent but also highly selective, meaning they kill cancer cells while having minimal effect on healthy cells, thereby reducing potential side effects. mdpi.comrsc.org

Exploration of Additional Biological Roles and Therapeutic Applications

While the initial interest in this compound stemmed from its cytotoxic (cell-killing) effects against cancer cells, ongoing research seeks to explore its full therapeutic potential. nih.gov Marine natural products, particularly those from the genus Laurencia, are known to possess a wide array of biological activities. nih.govnih.gov

Pharmacological profiling involves systematically testing a compound against a broad range of biological targets and assays to uncover new activities. nih.gov Compounds from Laurencia species have been reported to have various effects, including anti-inflammatory and antibacterial activities. researchgate.netmdpi.com For instance, studies on the crude extract of Laurencia obtusa have shown cytotoxic activity against human leukemia cells, and other compounds from this genus have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells. nih.govmdpi.com

By exploring these additional biological roles, researchers may identify new therapeutic applications for this compound or its analogues beyond cancer treatment. This could include applications in treating inflammatory diseases or as novel antibiotic agents. The identification of new mechanisms of action or biological targets for this compound could open up entirely new avenues for drug development. emory.edu

Q & A

Q. What are the common synthetic routes for Aplysistatin, and what reagents are critical for its stereoselective synthesis?

this compound is synthesized via a multi-step process starting from compound 284 , involving halogenation and oxidation. Key steps include:

  • TBCO-catalyzed halogenation : This step generates intermediates 285 (desired) and 286 (undesired), highlighting the importance of catalyst selection for stereochemical control .
  • Oxidative cyclization : Hg(TFA)₂, KBr, Br₂, and mCPBA are used to convert intermediate 285 into (±)-aplysistatin . Methodological considerations: Reagent purity, temperature, and reaction time significantly impact yield and selectivity.

Q. How is structural characterization of this compound performed to confirm its stereochemistry and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) resolve stereochemical configurations and verify regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns .
  • X-ray crystallography : Provides definitive proof of absolute configuration for crystalline intermediates .
  • Chromatographic purity : HPLC or GC-MS validates purity thresholds (>95% for biological assays) .

Q. What bioactivity assays are typically employed to study this compound’s pharmacological potential?

  • Cytotoxicity assays : Cell viability tests (e.g., MTT assay) in cancer cell lines to evaluate antiproliferative effects .
  • Target identification : Competitive binding assays or proteomic profiling to identify protein targets (e.g., enzyme inhibition studies) .
  • In vivo models : Dose-response studies in animal models to assess toxicity and efficacy .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound intermediates (e.g., 285 vs. 286)?

  • Comparative kinetic studies : Analyze reaction rates under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters for 285 formation .
  • Byproduct analysis : Use LC-MS or GC-MS to characterize 286 and propose mechanistic pathways (e.g., radical vs. ionic pathways) .
  • Reproducibility protocols : Standardize reagent sources and purification methods to minimize batch-to-batch variability .

Q. What stereochemical challenges arise during this compound synthesis, and how can they be mitigated?

  • Halogenation selectivity : TBCO’s steric effects may favor axial over equatorial halogenation, but competing pathways can lead to epimeric mixtures. Strategies include:
  • Chiral auxiliaries : Temporarily fix stereocenters to guide regioselectivity .
  • Computational modeling : DFT calculations to predict transition-state energies for competing pathways .
    • Epimerization risks : Monitor reaction pH and temperature to prevent racemization during oxidation steps .

Q. How can reaction conditions be optimized to minimize undesired byproducts (e.g., 286) in this compound synthesis?

  • Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., catalyst concentration, reaction time) .
  • In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance TBCO’s catalytic efficiency compared to nonpolar alternatives .

Q. What computational models are effective in predicting this compound’s bioactivity and mechanism of action?

  • Molecular docking : Simulate ligand-receptor interactions (e.g., with kinase domains) to prioritize targets for experimental validation .
  • QSAR studies : Corrogate structural features (e.g., halogen positions) with bioactivity data to guide analog design .
  • MD simulations : Assess conformational stability in biological membranes to predict bioavailability .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

  • Omics integration : Combine transcriptomics and metabolomics to map pathway perturbations in treated cells .
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and validate functional relevance .
  • Dose-escalation studies : Establish EC₅₀/IC₅₀ values across cell lines to identify selectivity windows .

Methodological Considerations

  • Data validation : Replicate key findings in independent labs to confirm reproducibility .
  • Contradiction resolution : Apply triangulation (e.g., cross-validate NMR, MS, and crystallography data) to resolve structural ambiguities .
  • Ethical reporting : Disclose all negative results (e.g., failed syntheses) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplysistatin
Reactant of Route 2
Aplysistatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.